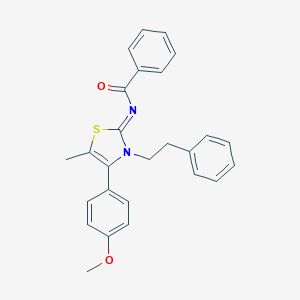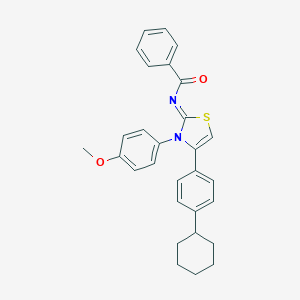![molecular formula C24H20N4O4 B427521 Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B427521.png)
Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s triazole moiety is known for its antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-Methylethyl 2-Chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Comparison: Methyl 2-({[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate stands out due to its unique triazole structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C24H20N4O4 |
|---|---|
Molecular Weight |
428.4g/mol |
IUPAC Name |
methyl 2-[[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O4/c1-31-18-14-12-17(13-15-18)28-22(16-8-4-3-5-9-16)26-21(27-28)23(29)25-20-11-7-6-10-19(20)24(30)32-2/h3-15H,1-2H3,(H,25,29) |
InChI Key |
TXEXWMGPKATPIT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)
![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)


![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)
![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
![N-(4-(4-methoxyphenyl)-5-methyl-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427448.png)

![4-(4-Bromophenyl)-2-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B427452.png)
![(4-Bromophenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427457.png)

![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
